ODN Exhibits 10-Fold Higher Potency than Phosphorylated Analog bpODN in Anxiety-Related Behavior
ODN induces anxiety-like behavior with 10-fold higher potency than its phosphorylated analog bpODN. ODN at 100 ng (i.c.v.) significantly reduces food intake and increases anxiety, whereas bpODN requires a 1000 ng dose to achieve comparable effects in the elevated zero maze test [1].
| Evidence Dimension | In vivo anxiogenic potency |
|---|---|
| Target Compound Data | ODN: 100 ng (i.c.v.) |
| Comparator Or Baseline | bpODN: 1000 ng (i.c.v.) |
| Quantified Difference | 10-fold lower potency for bpODN |
| Conditions | In vivo mouse elevated zero maze test and food intake assay |
Why This Matters
Demonstrates that post-translational modification drastically reduces potency, making unmodified synthetic ODN the required standard for anxiety models.
- [1] Leprince J, Oulyadi H, Vaudry D, Masmoudi O, Gandolfo P, Patte C, Costentin J, Fauchère JL, Davoust D, Vaudry H, Tonon MC. Synthesis, conformational analysis and biological activity of cyclic analogs of the octadecaneuropeptide ODN. Design of a potent endozepine antagonist. Eur J Biochem. 2001 Dec;268(23):6045-57. View Source
